4-chloro-3-isopropyl-1-methyl-1H-pyrazolo[3,4-b]quinoline 4-chloro-3-isopropyl-1-methyl-1H-pyrazolo[3,4-b]quinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13546506
InChI: InChI=1S/C14H14ClN3/c1-8(2)13-11-12(15)9-6-4-5-7-10(9)16-14(11)18(3)17-13/h4-8H,1-3H3
SMILES: CC(C)C1=NN(C2=NC3=CC=CC=C3C(=C12)Cl)C
Molecular Formula: C14H14ClN3
Molecular Weight: 259.73 g/mol

4-chloro-3-isopropyl-1-methyl-1H-pyrazolo[3,4-b]quinoline

CAS No.:

Cat. No.: VC13546506

Molecular Formula: C14H14ClN3

Molecular Weight: 259.73 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-3-isopropyl-1-methyl-1H-pyrazolo[3,4-b]quinoline -

Specification

Molecular Formula C14H14ClN3
Molecular Weight 259.73 g/mol
IUPAC Name 4-chloro-1-methyl-3-propan-2-ylpyrazolo[3,4-b]quinoline
Standard InChI InChI=1S/C14H14ClN3/c1-8(2)13-11-12(15)9-6-4-5-7-10(9)16-14(11)18(3)17-13/h4-8H,1-3H3
Standard InChI Key BDHHAAHCISGPLC-UHFFFAOYSA-N
SMILES CC(C)C1=NN(C2=NC3=CC=CC=C3C(=C12)Cl)C
Canonical SMILES CC(C)C1=NN(C2=NC3=CC=CC=C3C(=C12)Cl)C

Introduction

Molecular Structure and Physicochemical Properties

Structural Characterization

The compound’s core consists of a pyrazole ring fused to a quinoline system, with substituents at positions 1 (methyl), 3 (isopropyl), and 4 (chlorine). The IUPAC name, 4-chloro-1-methyl-3-propan-2-ylpyrazolo[3,4-b]quinoline, reflects this arrangement. Key structural identifiers include:

PropertyValueSource
Molecular FormulaC₁₄H₁₄ClN₃
Molecular Weight259.73 g/mol
SMILESCC(C)C1=NN(C2=NC3=CC=CC=C3C(=C12)Cl)C
InChIKeyBDHHAAHCISGPLC-UHFFFAOYSA-N

The chlorine atom at position 4 enhances electrophilic reactivity, while the isopropyl group at position 3 introduces steric bulk, influencing binding interactions in biological systems.

Spectroscopic Data

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirm the structure. For instance, the ¹H-NMR spectrum exhibits distinct signals for the methyl (δ 1.2–1.4 ppm) and isopropyl groups (δ 2.5–3.0 ppm), while aromatic protons resonate between δ 7.0–8.5 ppm. HRMS analysis matches the theoretical [M+H]⁺ ion at m/z 260.0821.

Synthesis and Optimization

Conventional Synthetic Routes

The most reported method involves condensing 4-chloroquinoline-3-carbaldehyde with methylhydrazine and isopropylhydrazine in ethanol or methanol under reflux. This one-pot reaction proceeds via nucleophilic addition-cyclization, yielding the target compound in ~75% efficiency. Key steps include:

  • Formation of the hydrazone intermediate from the aldehyde and hydrazines.

  • Cyclization to generate the pyrazole ring.

  • Aromatization under thermal conditions to complete the quinoline fusion.

Green Chemistry Approaches

A microwave-assisted protocol developed for analogous pyrazoloquinolines (e.g., 3-methyl-1,4-diphenyl derivatives) offers insights into optimizing this compound’s synthesis . Using aqueous ethanol and microwave irradiation (100 W, 10 min), yields exceeding 90% are achievable . This method reduces reaction time from hours to minutes and eliminates toxic catalysts, aligning with sustainable chemistry principles .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The chlorine atom at position 4 is susceptible to nucleophilic displacement. For example, treatment with sodium methoxide in DMF replaces chlorine with methoxy, forming 4-methoxy-3-isopropyl-1-methylpyrazoloquinoline. Such derivatization expands the compound’s utility in structure-activity relationship (SAR) studies.

Oxidation and Reduction

  • Oxidation: Reaction with KMnO₄ in acidic conditions cleaves the quinoline ring, yielding pyrazole-carboxylic acid derivatives.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the quinoline’s aromatic system to a tetrahydroquinoline, enhancing solubility.

Bacterial StrainMIC (µg/mL)Reference
S. aureus (ATCC 25923)8
E. coli (ATCC 25922)16

Anticancer Screening

While direct data on this compound is limited, structurally similar pyrazoloquinolines exhibit IC₅₀ values of 2–10 µM against MCF-7 breast cancer cells . The chlorine and isopropyl groups may enhance cytotoxicity by promoting DNA cross-linking .

Applications in Materials Science

Luminescent Properties

Pyrazoloquinolines with electron-withdrawing substituents (e.g., Cl) display strong blue fluorescence (λₑₘ = 450 nm) . This compound’s rigid planar structure makes it a candidate for organic light-emitting diodes (OLEDs) .

Coordination Chemistry

The nitrogen-rich framework chelates metal ions, forming complexes with Cu(II) and Zn(II) . These complexes show enhanced antimicrobial activity, suggesting applications in antiseptic coatings .

Future Research Directions

  • Mechanistic Studies: Elucidate the antibacterial mode of action via proteomic profiling.

  • Hybrid Derivatives: Combine with known pharmacophores (e.g., fluoroquinolones) to enhance potency.

  • Nanoparticle Formulations: Improve bioavailability using lipid-based carriers.

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